

Spectroscopic Profile of 6-Methoxyhex-1-yne: A Technical Guide

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Compound of Interest

Compound Name: 6-Methoxyhex-1-yne

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **6-methoxyhex-1-yne**, a bifunctional molecule containing both a terminal alkyne and a methyl ether. Due to the absence of direct experimental spectra in publicly available databases, this guide presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided, along with a logical workflow for the spectroscopic analysis of organic compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for **6-methoxyhex-1-yne**. These predictions are derived from the typical spectroscopic behavior of terminal alkynes and aliphatic ethers.^{[1][2]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 2.0 - 2.2	Triplet (t)	1H	H-1 (\equiv C-H)
~ 2.2 - 2.4	Triplet of triplets (tt) or multiplet (m)	2H	H-3 (-CH ₂ -C \equiv)
~ 1.6 - 1.8	Quintet (quin) or multiplet (m)	2H	H-4 (-CH ₂ -)
~ 3.4 - 3.6	Triplet (t)	2H	H-5 (-CH ₂ -O-)
~ 3.3	Singlet (s)	3H	H-6 (-OCH ₃)

Predicted solvent: CDCl₃. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

1.1.2. ¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Chemical Shift (δ , ppm)	Assignment
~ 68 - 70	C-1 (\equiv CH)
~ 82 - 85	C-2 (-C \equiv)
~ 18 - 22	C-3 (-CH ₂ -)
~ 28 - 32	C-4 (-CH ₂ -)
~ 70 - 73	C-5 (-CH ₂ -O-)
~ 58 - 60	C-6 (-OCH ₃)

Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS at 0 ppm. Methoxy groups typically show a ¹³C resonance between 46 and 69 ppm.[3] Protons on a carbon adjacent to an ether oxygen generally appear in the 3.4 to 4.5 δ range in ¹H NMR, and the corresponding carbons absorb in the 50 to 80 δ range in ¹³C NMR.[2] The terminal alkyne proton is expected to resonate between 1.7 and 3.1 ppm.[4]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the presence of specific functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3300	Strong, sharp	\equiv C-H stretch (terminal alkyne)
~ 2950 - 2850	Medium to Strong	C-H stretch (aliphatic)
~ 2120	Weak to Medium	C \equiv C stretch (terminal alkyne)
~ 1120	Strong	C-O-C stretch (ether)

The C-O single bond stretch in ethers typically appears in the 1050 to 1150 cm⁻¹ range.[2] For terminal alkynes, a strong, narrow band for the C-H stretch is expected around 3260-3330 cm⁻¹, and a weak peak for the triple bond stretch is anticipated between 2100-2260 cm⁻¹. [4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z	Interpretation
112	[M] ⁺ , Molecular ion
111	[M-H] ⁺ , Loss of the terminal alkyne hydrogen
81	[M-OCH ₃] ⁺ , Loss of the methoxy group
45	[CH ₂ OCH ₃] ⁺ , Fragment from cleavage of the C4-C5 bond
39	Propargyl cation [C ₃ H ₃] ⁺

Fragmentation of terminal alkynes often involves the loss of the terminal hydrogen, resulting in a strong M-1 peak.[5] Another common fragmentation is the cleavage of the bond alpha to the triple bond, which can lead to a resonance-stabilized propargyl cation.[5] For ethers, alpha-cleavage is a common fragmentation pathway.[6]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-25 mg of **6-methoxyhex-1-yne** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.^[7] Ensure the sample is free of particulate matter.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
- **¹H NMR Acquisition:**
 - Tune and shim the probe for the specific sample.
 - Acquire a 1D proton spectrum using a standard pulse sequence.
 - Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - Process the data with Fourier transformation, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- **¹³C NMR Acquisition:**
 - Acquire a 1D carbon spectrum with proton decoupling.
 - Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a longer acquisition time and relaxation delay compared to ¹H NMR to ensure full relaxation of the carbon nuclei.
 - Process and reference the spectrum similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

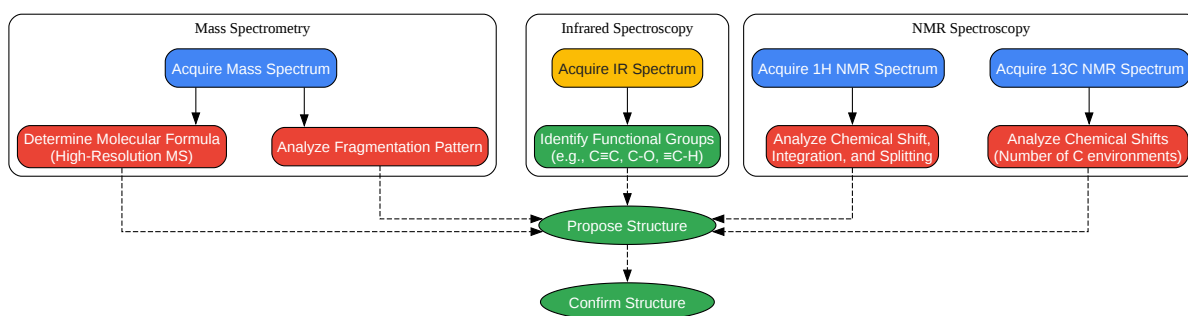
- Sample Preparation: As **6-methoxyhex-1-yne** is expected to be a liquid at room temperature, it can be analyzed as a neat thin film. Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the clean, empty salt plates.
 - Place the sample plates in the spectrometer's sample holder.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
 - The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Dilute the sample to a concentration of approximately 1 mg/mL in a volatile organic solvent such as methanol or acetonitrile.
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as electron ionization (EI) or electrospray ionization (ESI).
- Acquisition:
 - Introduce the sample into the ion source. For a volatile compound like **6-methoxyhex-1-yne**, direct infusion or injection via gas chromatography (GC-MS) would be suitable.
 - For EI, use a standard electron energy of 70 eV.
 - The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
 - The detector records the abundance of each ion.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the structural elucidation of an unknown organic compound like **6-methoxyhex-1-yne** using a combination of spectroscopic techniques.



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Caption: Logical workflow for spectroscopic analysis.

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